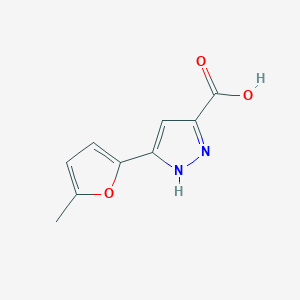

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUZIMECSCUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920080 | |

| Record name | 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909092-64-4, 879442-52-1 | |

| Record name | 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 909092-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the preparation of a key furan intermediate, followed by a Claisen condensation to construct the carbon skeleton, and culminating in the formation of the pyrazole ring and final hydrolysis to the carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three key stages. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Methyl-2-acetylfuran (Intermediate 1)

The synthesis begins with a Friedel-Crafts acylation of 2-methylfuran to introduce the acetyl group, yielding the key intermediate, 5-methyl-2-acetylfuran.[1]

Experimental Protocol

A mixture of acetic anhydride (1.0 mol) and 2-methylfuran (0.5 mol) is cooled to 0 °C in an Erlenmeyer flask. Zinc chloride (0.015 mol) is added under stirring. After one hour at 0-5 °C, the reaction mixture is allowed to stand at room temperature for three hours. Subsequently, the mixture is thoroughly washed with water, neutralized with a sodium carbonate solution, and dried with sodium sulfate. The solid is removed by filtration, and the product is obtained by distillation under reduced pressure (78-82 °C at 14 mbar).[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 60-70% | [1] |

| Boiling Point | 100-101 °C at 25 mmHg | [2] |

| Density | 1.066 g/mL at 25 °C | [2] |

| Refractive Index | 1.512 at 20 °C | [2] |

Step 2: Synthesis of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (Intermediate 2)

This step involves a Claisen condensation between 5-methyl-2-acetylfuran and diethyl oxalate to form the β-diketoester intermediate. This reaction is crucial for constructing the necessary carbon framework for the subsequent pyrazole ring formation.[3][4]

Experimental Protocol

In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. The solution is then cooled in an ice bath. A mixture of 5-methyl-2-acetylfuran (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the cooled sodium ethoxide solution with stirring. After the addition is complete, the reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes. The mixture is then cooled and acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane, and the organic phase is dried over anhydrous sodium sulfate. The solvent is evaporated under vacuum, and the crude product is recrystallized from ethanol.[3]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 60-66% (based on similar reactions) | [5] |

Step 3: Synthesis of this compound (Final Product)

The final stage of the synthesis involves the cyclization of the β-diketoester intermediate with hydrazine hydrate to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Signaling Pathway of the Cyclization Reaction

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the diketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Reaction pathway for the cyclization and hydrolysis step.

Experimental Protocol

A mixture of ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid, ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate, is collected by filtration and recrystallized from DMF.[6]

For the hydrolysis step, the isolated ethyl ester is dissolved in a suitable solvent such as ethanol, and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

| Compound | Parameter | Value | Reference |

| Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate | Yield | High (based on similar reactions) | |

| This compound | Yield | High (based on similar reactions) | |

| Melting Point | Not available |

Characterization Data

Expected Spectroscopic Data

-

¹H NMR: Signals corresponding to the pyrazole and furan ring protons, the methyl group protons, and the carboxylic acid proton are expected.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole and furan rings, the methyl group, and the carboxyl group are anticipated. Theoretical calculations suggest a signal around 140 ppm for the furan carbon atom bonded to the oxygen.[7]

-

FT-IR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, N-H stretch of the pyrazole ring, and various C-H, C=C, and C-N vibrations are expected.[7][8]

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented protocols are based on established chemical transformations and can be adapted and optimized by researchers in the field of synthetic and medicinal chemistry.

References

- 1. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-acetylfuran | 1193-79-9 [chemicalbook.com]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates theoretical data, information from structurally similar compounds, and generalized experimental protocols.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and related compounds are summarized below. It is important to note that much of the data for the title compound is based on theoretical calculations for the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

| Property | This compound | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Theoretical)[1] | 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (Experimental)[2] | 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Experimental) |

| Molecular Formula | C9H8N2O3[3] | C8H6N2O3 | C9H8N2O3 | C5H7ClN2O2 |

| Molecular Weight | 192.16 g/mol | 178.14 g/mol | 192.17 g/mol | 162.58 g/mol |

| Melting Point | Not available | Not available | 141.5-144 °C | 150-155 °C |

| Boiling Point | Not available | Not available | 397.1 °C at 760 mmHg | Not available |

| Solubility | Not available | Not available | Not available | Good solubility in water, ethanol, and methanol |

| HOMO-LUMO Energy Gap | Not available | ~4.458 eV | Not available | Not available |

Spectroscopic Data (Theoretical)

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level have been performed on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, providing insights into its vibrational properties.[1]

FT-IR Spectrum Analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid [1]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400–3200 | O-H stretching (broad, due to hydrogen bonding) |

| 3100–3000 | C-H stretching (aromatic rings) |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and plausible synthetic route can be derived from established methods for preparing pyrazole carboxylic acids.[4][5]

General Synthesis of Pyrazole Carboxylic Acids

A common method for the synthesis of pyrazole carboxylic acids involves the reaction of a β-diketone with hydrazine.[4] For the title compound, a suitable starting material would be a diketone derived from 5-methyl-2-furoic acid.

Reaction Scheme:

Caption: A generalized workflow for the synthesis of the title compound.

Detailed Methodology:

-

Synthesis of the β-Diketone Intermediate:

-

A derivative of 5-methyl-2-furoic acid, such as its methyl ester, is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent (e.g., ethanol or diethyl ether).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the Claisen condensation to completion.

-

Acidification of the reaction mixture with a dilute acid (e.g., HCl) will yield the β-diketone.

-

-

Cyclization to Form the Pyrazole Ring:

-

The resulting β-diketone is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then acidified to precipitate the carboxylic acid.

-

The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the functional groups present.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activities or associated signaling pathways of this compound. However, pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] Therefore, it is plausible that the title compound may also possess interesting biological properties that warrant further investigation.

The logical workflow for investigating the biological potential of this compound is outlined below.

Caption: A logical workflow for the biological evaluation of the title compound.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid | CAS 108128-39-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. calpaclab.com [calpaclab.com]

- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 879442-52-1

This document provides a comprehensive technical overview of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information from closely related furan-pyrazole analogues to provide insights into its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 879442-52-1 | Commercial Vendor |

| Molecular Formula | C₉H₈N₂O₃ | Calculated |

| Molecular Weight | 192.17 g/mol | Calculated |

| Physical Form | Solid | Commercial Vendor |

| Purity | 95% | Commercial Vendor |

Synthesis and Experimental Protocols

A general synthetic route for pyrazole carboxylic acids involves the cyclization of a diketone precursor with a hydrazine derivative.[2][3] The following is a plausible, generalized protocol for the synthesis of this compound.

Proposed Synthetic Pathway

A common method for synthesizing pyrazole derivatives is through the reaction of a 1,3-dicarbonyl compound with hydrazine.[2][3] For the target molecule, a plausible precursor would be a derivative of 5-methyl-2-furoyl pyruvic acid.

Detailed Experimental Protocol (Generalized)

-

Step 1: Synthesis of the Diketone Intermediate. To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate. To this mixture, slowly add 5-methyl-2-acetylfuran. The reaction is typically stirred at room temperature for several hours to overnight. The resulting diketone can be isolated after acidic workup.

-

Step 2: Cyclization to form the Pyrazole Ring. The diketone intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the solvent is removed under reduced pressure.

-

Step 3: Hydrolysis of the Ester. The crude pyrazole ester is dissolved in an ethanolic solution of sodium hydroxide and heated to reflux to hydrolyze the ester. After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.[5]

Biological Activity and Potential Applications

The pyrazole nucleus is a common scaffold in pharmacologically active compounds.[6][7] Derivatives of pyrazole have demonstrated a wide range of biological activities.[4][8] While specific data for this compound is limited, research on analogous compounds provides insight into its potential applications.

| Potential Biological Activity | Description | Reference |

| Anticancer | Furan-pyrazole carboxamide analogues have been shown to act as Akt kinase inhibitors, exhibiting cytotoxic effects against human cancer cell lines.[9] | [9] |

| Enzyme Inhibition | Pyrazole carboxylic acids have been identified as potent inhibitors of enzymes such as long-chain L-2-hydroxy acid oxidase 2 (Hao2).[10] | [10] |

| Antimicrobial | The pyrazole moiety is present in various compounds with reported antibacterial and antifungal properties.[4][7] | [4][7] |

| Anti-inflammatory | Compounds incorporating furan and pyrazole moieties are known for their anti-inflammatory activities.[1] | [1] |

Potential Signaling Pathway Involvement

Based on studies of closely related pyrazol-furan carboxamide analogues, a potential mechanism of action for this class of compounds is the inhibition of the Akt signaling pathway.[9] Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its inhibition is a key strategy in cancer therapy.

The diagram illustrates that inhibition of Akt by a compound such as this compound would prevent the downstream phosphorylation of substrates like GSK3β, ultimately leading to a decrease in cell survival and proliferation.[9]

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While further experimental validation is required, the available literature on analogous structures suggests that this molecule is a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic pathways are well-established for this class of compounds, facilitating its synthesis for further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related furan-pyrazole derivatives.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic compound, 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous structures and established principles of NMR, IR, and mass spectrometry. Furthermore, it outlines generalized experimental protocols for acquiring such data and a typical workflow for the characterization of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and general spectroscopic correlation tables.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyrazole-NH | 13.0 - 14.0 | Broad Singlet | 1H | N-H of pyrazole |

| Carboxylic Acid-OH | 12.0 - 13.0 | Broad Singlet | 1H | O-H of carboxylic acid |

| Pyrazole-H4 | 7.0 - 7.2 | Singlet | 1H | C-H of pyrazole ring |

| Furan-H3 | 6.8 - 7.0 | Doublet | 1H | C-H of furan ring |

| Furan-H4 | 6.2 - 6.4 | Doublet | 1H | C-H of furan ring |

| Furan-CH₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group on furan |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carboxylic Acid C=O | 160 - 165 | Carbonyl carbon | ||

| Pyrazole-C5 | 145 - 150 | Carbon of pyrazole ring | ||

| Furan-C2 | 148 - 152 | Carbon of furan ring | ||

| Furan-C5 | 140 - 145 | Carbon of furan ring | ||

| Pyrazole-C3 | 138 - 142 | Carbon of pyrazole ring | ||

| Pyrazole-C4 | 110 - 115 | Carbon of pyrazole ring | ||

| Furan-C3 | 115 - 120 | Carbon of furan ring | ||

| Furan-C4 | 108 - 112 | Carbon of furan ring | ||

| Furan-CH₃ | 13 - 15 | Methyl carbon |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | O-H stretching vibration |

| N-H (Pyrazole) | 3100 - 3200 | Medium, Broad | N-H stretching vibration |

| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium | C-H stretching vibration |

| C-H (Aliphatic) | 2850 - 3000 | Weak to Medium | C-H stretching of methyl group |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O stretching vibration |

| C=N & C=C (Ring) | 1500 - 1600 | Medium to Strong | Ring stretching vibrations |

| C-O (Carboxylic Acid/Furan) | 1200 - 1300 | Strong | C-O stretching vibrations |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

| Ion | Predicted m/z | Description |

| [M]⁺ | ~206 | Molecular ion |

| [M-H₂O]⁺ | ~188 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | ~161 | Loss of the carboxylic acid group |

| [M-CO]⁺ | ~178 | Loss of carbon monoxide |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

Process and calibrate the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

Acquire mass spectra in both positive and negative ion modes to determine the best ionization conditions.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity like this compound.

Caption: A flowchart illustrating the typical stages from synthesis to structural confirmation.

Technical Guide: Structural and Physicochemical Characterization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, the experimental single-crystal X-ray diffraction data for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is not publicly available. The following guide is constructed based on a comprehensive theoretical study of the closely related analogue, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid , using Density Functional Theory (DFT).[1][2] This theoretical data provides valuable insights into the probable structural characteristics of the target molecule. The experimental protocols provided are generalized from established methods for the synthesis and characterization of similar pyrazole derivatives.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The incorporation of a furan moiety can further influence the biological and electronic characteristics of these molecules.[1] This guide provides a detailed overview of the structural properties of this compound, based on theoretical calculations, and outlines the experimental procedures for its synthesis and structural elucidation.

Theoretical Molecular Structure

The structural and electronic properties of the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been investigated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.[1][2] The geometry optimization indicates that the molecule likely adopts a planar conformation, where all constituent atoms lie within the same plane.[1][2] This planarity is stabilized by the conjugated π-systems of the furan and pyrazole rings.

The following tables summarize the key bond lengths and bond angles for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as determined by DFT calculations. These values are expected to be comparable to those of the title compound.

Table 1: Selected Theoretical Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | N2 | 1.36 |

| N1 | C5 | 1.34 |

| N2 | C3 | 1.35 |

| C3 | C4 | 1.41 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.48 |

| C6 | O1 | 1.22 |

| C6 | O2 | 1.35 |

| C3 | C7 | 1.45 |

| C7 | O3 | 1.37 |

| C7 | C8 | 1.36 |

| C8 | C9 | 1.43 |

| C9 | C10 | 1.35 |

| C10 | O3 | 1.38 |

Data is derived from DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Table 2: Selected Theoretical Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N2 | N1 | C5 | 111.5 |

| N1 | N2 | C3 | 106.3 |

| N2 | C3 | C4 | 111.2 |

| C3 | C4 | C5 | 104.8 |

| N1 | C5 | C4 | 106.2 |

| N1 | C5 | C6 | 122.5 |

| C4 | C5 | C6 | 131.3 |

| C5 | C6 | O1 | 124.1 |

| C5 | C6 | O2 | 113.2 |

| O1 | C6 | O2 | 122.7 |

| N2 | C3 | C7 | 120.9 |

| C4 | C3 | C7 | 127.9 |

| C3 | C7 | O3 | 110.2 |

| C3 | C7 | C8 | 129.5 |

Data is derived from DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound based on established literature procedures for similar compounds.[5][6]

A common method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a furandione with a hydrazine derivative.[5][6]

-

Synthesis of the Precursor: A suitable precursor, such as a 4-(5-methyl-2-furoyl)-5-(5-methyl-2-furyl)furan-2,3-dione, is synthesized.

-

Cyclization Reaction: The furandione precursor (1 mmol) is reacted with hydrazine hydrate (2 mmol) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Monitoring: The reaction mixture is heated under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., water, cold ethanol) and purified by recrystallization from a solvent system like ethanol/water or by column chromatography to yield the final product.

The structure of the synthesized compound would be confirmed using standard spectroscopic methods.

-

FT-IR Spectroscopy: To identify functional groups. The spectrum is expected to show a broad O-H stretching band for the carboxylic acid around 3400–3200 cm⁻¹, and C=O stretching around 1700 cm⁻¹.[1]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The chemical shifts will confirm the presence of the pyrazole, furan, methyl, and carboxylic acid protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

To obtain the definitive crystal structure, the following generalized protocol would be employed.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest).[2] Data is collected at a controlled temperature (e.g., 172 K) using Mo-Kα radiation (λ = 0.71073 Å).[2]

-

Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL.[2]

-

Data Analysis: The final crystallographic data, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, are analyzed to determine the precise three-dimensional structure of the molecule in the solid state.

Visualizations

Caption: General workflow for the synthesis and structural characterization.

Caption: Plausible synthetic route to the target compound.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Solubility Profile of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive analysis based on the compound's structural features and the known solubility of similar chemical entities. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in various solvents, along with a generalized synthesis pathway and a typical drug discovery workflow for such a molecule.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The presence of the carboxylic acid and pyrazole ring introduces polar functional groups capable of hydrogen bonding, suggesting solubility in polar solvents. The furan and methyl groups contribute to its non-polar character.

It is anticipated that the compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in water is expected to be limited due to the influence of the non-polar furan and methyl groups, though the carboxylic acid moiety will contribute to some aqueous solubility.[1][2] The compound is likely to show low to negligible solubility in non-polar solvents like hexane and toluene.[2]

Quantitative Solubility Data

| Solvent | Classification | Solubility ( g/100 mL) | Observations |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Dichloromethane (DCM) | Non-polar | ||

| Hexane | Non-polar | ||

| Toluene | Non-polar |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following "shake-flask" method is recommended, which is a widely accepted technique for determining the solubility of a solid in a solvent.[3]

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a shaker or vortex mixer in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration of the diluted sample × Dilution factor × 100) / 1000

-

Visualizations

Experimental Workflow for Solubility Determination

Generalized Synthesis Pathway for Pyrazole Carboxylic Acids

Drug Discovery Workflow for Bioactive Small Molecules

References

An In-depth Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a known chemical entity, a seminal publication detailing its specific initial discovery and historical development could not be identified through a comprehensive literature search. This guide, therefore, provides a detailed account of a plausible and widely accepted synthetic methodology based on established principles of pyrazole synthesis. The historical context focuses on the foundational discoveries of the pyrazole and furan moieties, which are central to the importance of this class of compounds.

Introduction: The Significance of Pyrazole and Furan Moieties in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, structures containing pyrazole and furan rings are of particular interest due to their diverse biological activities. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[1] This core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3]

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is also a common motif in biologically active compounds and natural products.[4] The incorporation of a furan moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. The combination of pyrazole and furan rings in a single molecule, such as this compound, offers a unique chemical space for the development of novel therapeutic agents.

Physicochemical Properties

| Property | Predicted/Inferred Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like DMSO and methanol. |

| pKa | The carboxylic acid group will have an acidic pKa, likely in the range of 3-5. |

Table 1: Physicochemical Properties of this compound.

Plausible Synthetic Pathway and Experimental Protocol

The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6][7] For the synthesis of this compound, a plausible route would involve the initial preparation of a 1,3-dicarbonyl precursor derived from 5-methyl-2-furoic acid, followed by cyclization with hydrazine hydrate.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

This protocol is a representative procedure adapted from established methods for the synthesis of similar pyrazole carboxylic acids.

Step 1: Synthesis of Ethyl 2-(5-methyl-2-furoyl)acetoacetate (1,3-Dicarbonyl Precursor)

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) is added ethyl acetoacetate dropwise at 0°C with stirring.

-

The resulting solution is stirred for 30 minutes at room temperature.

-

A solution of 5-methyl-2-furoyl chloride (prepared from 5-methyl-2-furoic acid and thionyl chloride) in anhydrous diethyl ether is added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,3-dicarbonyl precursor, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

-

To a solution of the 1,3-dicarbonyl precursor in ethanol is added hydrazine hydrate.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the pyrazole ester, which can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

-

The pyrazole ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 2-4 hours to facilitate saponification.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Potential Biological Activities and Therapeutic Applications

Given the known biological activities of both pyrazole and furan derivatives, this compound and its analogs are of significant interest for drug discovery. Table 2 summarizes some of the potential biological activities based on related structures.

| Biological Activity | Rationale based on Structural Analogs |

| Anti-inflammatory | Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX inhibitors.[2] |

| Antimicrobial | Both pyrazole and furan moieties are present in various compounds with demonstrated antibacterial and antifungal activities.[8] |

| Anticancer | Substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. |

| Agrochemical | Pyrazole carboxamides are a well-established class of fungicides and insecticides. The core structure of the title compound is a precursor to such derivatives. |

Table 2: Potential Biological Activities of this compound.

Below is a conceptual diagram illustrating the relationship between the core structure and its potential applications.

Caption: Relationship between the core structure and its potential applications.

Conclusion

This compound represents an interesting scaffold for the development of novel bioactive compounds. While its specific discovery and history are not well-documented in publicly accessible literature, its synthesis can be reliably achieved through well-established methods such as the Knorr pyrazole synthesis. The combination of the pyrazole and furan moieties suggests a rich potential for diverse biological activities, making this compound and its derivatives valuable targets for further investigation in both pharmaceutical and agrochemical research. This technical guide provides a foundational understanding of this molecule, offering a robust starting point for researchers and drug development professionals.

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Structure of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical studies of the electronic structure of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and materials science. While direct theoretical studies on this specific methylated analog are not extensively available in public literature, this document leverages comprehensive computational data from its parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to provide a robust predictive analysis. The introduction of a methyl group is anticipated to modulate the electronic properties, and this guide will explore these expected effects. This paper will detail the computational methodologies, present key electronic and structural data in a comparative format, and visualize the workflow of these theoretical investigations. The insights provided herein aim to guide further experimental and computational research into this promising molecule.

Introduction

Heterocyclic compounds containing pyrazole and furan moieties are of significant interest due to their diverse biological activities and unique electronic characteristics.[1] These scaffolds are prominent in medicinal chemistry, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[2] Furthermore, their conjugated π-systems make them suitable for applications in sensor technologies and photonic devices.[1] The title compound, this compound, is a derivative of this class. The addition of a methyl group to the furan ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting the physicochemical properties of such molecules without the need for extensive experimental synthesis and analysis.[1] These computational methods provide valuable insights into molecular geometry, electronic stability, reactivity, and spectroscopic signatures. This guide will focus on the theoretical understanding of the electronic structure of this compound, primarily drawing upon the detailed computational analysis of the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][2]

Computational Methodologies

The theoretical investigation of the electronic structure of pyrazole-furan derivatives typically employs a multi-step computational protocol. The following methodologies are based on the comprehensive studies performed on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and represent a robust approach for the analysis of its methylated analog.[1][2]

Geometry Optimization

The initial and most critical step is the determination of the most stable geometric configuration of the molecule. This is achieved through full geometry optimization.

-

Software: Gaussian 09 software suite.[2]

This level of theory is well-regarded for its ability to accurately model the electronic structure and molecular geometry of organic molecules.[1] The optimization process seeks the lowest energy conformation, which for the parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, was found to be a planar structure.[1][2] This planarity is a key feature, indicating a well-defined two-dimensional geometry.[1][2]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and stability.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of electronic stability and chemical reactivity.[2][3] A larger gap suggests higher stability and lower reactivity.[2]

-

Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies to further elucidate the charge-transfer capabilities of the molecule.[4][5]

-

Molecular Electrostatic Potential (MEP): MEP surface mapping is used to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.[1]

Spectroscopic Simulations

To aid in the experimental characterization of the compound, theoretical spectra can be simulated.

-

FT-IR and Raman Spectra: Vibrational frequencies are calculated to predict the infrared and Raman spectra, which helps in the identification of key functional groups.[1][2]

-

NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are calculated to predict chemical shifts.[2]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the UV-Vis absorption spectrum and investigate the electronic transition characteristics.[2]

The following diagram illustrates the typical workflow for the theoretical study of the electronic structure of such compounds.

Caption: Workflow for Theoretical Electronic Structure Analysis

Electronic Structure and Properties

The electronic properties of this compound are predicted based on the data available for its unmethylated counterpart. The introduction of the electron-donating methyl group at the 5-position of the furan ring is expected to influence these properties.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is predominantly localized on the aromatic systems, particularly the pyrazole ring, while the LUMO is distributed across the entire molecule.[1] The calculated HOMO-LUMO energy gap for this parent compound is approximately 4.458 eV.[2] This relatively large energy gap suggests high electronic stability and low chemical reactivity.[2]

The addition of a methyl group, an electron-donating group, is expected to raise the energy of the HOMO more significantly than the LUMO. This would lead to a decrease in the HOMO-LUMO energy gap for this compound compared to the unmethylated analog. A smaller energy gap implies a molecule that is more easily polarizable and exhibits higher chemical reactivity.

The following diagram illustrates the anticipated effect of the methyl group on the frontier molecular orbital energies.

Caption: Predicted Effect of Methylation on Frontier Orbitals

Quantitative Electronic Data

The following table summarizes the key electronic properties calculated for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and provides a qualitative prediction for the effect of the methyl group on these parameters for this compound.

| Electronic Property | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Predicted Effect of 5-methyl group |

| HOMO Energy | Not explicitly stated in abstracts | Increase (less negative) |

| LUMO Energy | Not explicitly stated in abstracts | Slight increase or minor change |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.458 eV[2] | Decrease |

| Chemical Hardness (η) | High | Decrease |

| Chemical Softness (S) | Low | Increase |

| Electronegativity (χ) | Moderate | Decrease |

| Electrophilicity Index (ω) | Moderate | Decrease |

Structural Characteristics

DFT calculations have shown that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid adopts a planar conformation.[1][2] This planarity arises from the conjugated π-systems of the furan and pyrazole rings. It is highly probable that this compound will also exhibit a similar planar or near-planar geometry, as the methyl group is not expected to introduce significant steric hindrance that would force the rings out of plane.

Potential Applications and Future Directions

The theoretical data suggests that pyrazole-furan derivatives possess high electronic stability, which is a desirable trait for drug candidates.[2] The strong absorption properties in the UV region also point towards potential applications in optoelectronics.[1][2] The predicted increase in reactivity for the methylated analog could have implications for its biological activity, potentially enhancing its interaction with biological targets.

Future research should focus on performing direct DFT calculations on this compound to quantify the electronic effects of the methyl group. Experimental validation of the predicted structural and spectroscopic properties would also be a crucial next step in the development of this compound for pharmaceutical or material science applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical understanding of the electronic structure of this compound, based on robust computational data from its parent compound. The addition of a methyl group is predicted to decrease the HOMO-LUMO energy gap, thereby increasing the chemical reactivity of the molecule. The methodologies and predictive data presented herein serve as a valuable resource for researchers and scientists working on the design and development of novel heterocyclic compounds. Further dedicated computational and experimental studies are warranted to fully elucidate the properties and potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to understand the structural, electronic, and spectroscopic properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and its analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3]

Core Principles of Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in computational chemistry and drug design. DFT allows for the accurate prediction of molecular properties by calculating the electron density of a system.[4][5][6]

Density Functional Theory (DFT)

DFT methods are favored for their balance of accuracy and computational cost. A typical DFT calculation involves the selection of a functional and a basis set.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[4][5]

-

Basis Sets: The 6-31G(d) or 6-311++G(d,p) basis sets are commonly used to describe the atomic orbitals of the system. The choice of basis set affects the accuracy and computational time of the calculation.[4][6]

Key Computational Analyses

Several types of calculations are routinely performed to elucidate the properties of the target molecules:

-

Geometry Optimization: This calculation determines the lowest energy arrangement of atoms in the molecule, providing insights into its three-dimensional structure. The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent frequency calculation.[1][4]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability. A large gap suggests high stability and low reactivity.[1][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic or nucleophilic attack.[1][4]

-

Spectroscopic Calculations:

-

Vibrational Frequencies (FT-IR): Theoretical vibrational spectra can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.

-

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption.[7]

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the 1H and 13C NMR chemical shifts, which can be compared to experimental data for structure verification.[1][8]

-

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for a parent compound like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and its analogs.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | N1-N2 | 1.35 Å |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-C(OOH) | 1.48 Å | |

| Bond Angle | N1-N2-C3 | 110.5° |

| C3-C4-C5 | 105.2° | |

| Dihedral Angle | Furan-Pyrazole | ~0° (planar) |

Note: These are representative values and will vary for different analogs.[4]

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Typical Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -2.0 eV |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.5 eV |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.25 eV |

| Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | -4.25 eV |

| Electrophilicity Index | ω = μ² / (2η) | 4.01 eV |

Note: These values are derived from the HOMO and LUMO energies and provide insights into the molecule's stability and reactivity.[1][4]

Table 3: Calculated vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

| FT-IR | O-H stretch (acid) | ~3500 cm⁻¹ | ~3450 cm⁻¹ |

| C=O stretch (acid) | ~1720 cm⁻¹ | ~1700 cm⁻¹ | |

| UV-Vis | λ_max | ~300 nm | ~305 nm |

| ¹³C NMR | C=O (acid) | ~165 ppm | ~163 ppm |

| Pyrazole C5 | ~140 ppm | ~138 ppm |

Note: Calculated values are often scaled to improve agreement with experimental data.[1][6]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A common route is outlined below:

-

Chalcone Synthesis: An appropriately substituted furfural (e.g., 5-methylfurfural) is reacted with a methyl ketone in the presence of a base (like NaOH or KOH) via a Claisen-Schmidt condensation to yield a chalcone derivative.

-

Cyclization: The resulting chalcone is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The mixture is typically refluxed for several hours.[9]

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol).[9]

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][9]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrazole analogs (ligands) are optimized using a method like DFT.

-

Docking Simulation: Software such as AutoDock or Glide is used to perform the docking. The active site of the protein is defined, and the software systematically searches for the best binding poses of the ligand within this site.

-

Analysis of Results: The results are analyzed based on the predicted binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[10][11][12][13]

Visualizations

Workflow for Quantum Chemical Calculations

Caption: Workflow for performing quantum chemical calculations.

Interrelation of Calculated Properties and Molecular Behavior

Caption: Relationship between calculated properties and predicted behavior.

General Synthesis Pathway

Caption: General synthesis pathway for target pyrazole analogs.

Conclusion

Quantum chemical calculations provide powerful insights into the properties of this compound analogs, guiding the synthesis and evaluation of new compounds with enhanced biological activity or material properties. The synergy between computational predictions and experimental validation is crucial for accelerating the drug discovery and development process. This guide offers a foundational understanding of the theoretical methods, data interpretation, and experimental considerations for researchers in this exciting field.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

literature review on pyrazole carboxylic acid derivatives

An In-depth Technical Guide to Pyrazole Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms and a carboxylic acid group, serves as a crucial building block for compounds with a wide array of pharmacological activities.[3] Their structural versatility allows for targeted modifications, enabling the fine-tuning of their physicochemical properties and biological interactions.

These derivatives have demonstrated significant potential across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and analgesic applications.[4] The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation and pain, underscores the therapeutic importance of the pyrazole core.[5][6] This technical guide provides a comprehensive literature review of pyrazole carboxylic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), aimed at researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and versatile method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] This approach allows for the introduction of a wide variety of substituents on the resulting pyrazole ring.

A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.

Key Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole Derivatives

This protocol outlines a common method for synthesizing pyrazole derivatives.[7]

-

Reaction Setup: A mixture of a 1,3-diketone (1.0 eq) and a hydrazine derivative (1.1 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Cyclization: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.[8]

-

Characterization: The final structure is confirmed using spectroscopic methods, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[9]

Biological Activities and Therapeutic Applications

Pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[1][10]

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, an enzyme upregulated at sites of inflammation.[5] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5] The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][12]

Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Assay | Result | Reference Drug | Result (Reference) |

| 1p (R=Cl, R¹=Cl) | Carrageenan-induced rat paw edema | 93.06% inhibition | Indomethacin | 91.32% inhibition |

| 2c (R=H, R¹=F) | Carrageenan-induced rat paw edema | 89.59% inhibition | Indomethacin | 91.32% inhibition |

| 14b | Carrageenan-induced rat paw edema | 30.9% inhibition | Indomethacin | - |

| Benzothiophen-2-yl pyrazole carboxylic acid | In vitro COX-2 Inhibition | IC₅₀ = 0.01 µM | Celecoxib | - |

Data sourced from references[11][13][14].

Anticancer Activity

The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[15][16] These derivatives can induce apoptosis, cause cell cycle arrest, and inhibit kinases involved in cancer progression.[12][17] Their mechanism of action often involves targeting specific signaling pathways crucial for tumor growth and survival. For instance, some derivatives have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2.[16]

Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Cell Line | Activity Metric | Value |

| Compound 43 | MCF-7 (Breast) | IC₅₀ | 0.25 µM |

| Compound 59 | HepG2 (Liver) | IC₅₀ | 2.0 µM |

| Compound 25 | HT29 (Colon) | IC₅₀ | 3.17 µM |

| Compound 29 | Gastric Cancer Cells | ALKBH1 Inhibition (IC₅₀) | 0.031 µM |

Data sourced from references[16][18].

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have also been evaluated for their antibacterial and antifungal activities.[9][19] They can inhibit microbial growth by targeting essential cellular processes. Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole and phenyl rings are critical for antimicrobial potency.[9][20]

Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Organism | Activity Metric | Value | Reference Drug | Value (Reference) |

| Compound 2h | Gram-positive bacteria | MIC | 6.25 µg/mL | Ciprofloxacin | 6.25 µg/mL |

| Compound 20 | Acinetobacter baumannii | MIC | 4 µg/mL | - | - |

| Compound 157 | MRSA | MIC | 25.1 µM | - | - |

| Aminoguanidine derivative 12 | E. coli | MIC | 1 µg/mL | Moxifloxacin | 2 µg/mL |

Data sourced from references[8][13][19][20].

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on their structural features. SAR studies help in designing more potent and selective compounds.[21][22]

-

Substitution at N1: The substituent on the N1 position of the pyrazole ring is crucial. Large, aromatic groups, such as a 2,4-dichlorophenyl ring, often enhance activity, particularly for cannabinoid receptor antagonists.[21]

-

Substitution at C3: A carboxamide or carboxylic acid group at the C3 position is a common feature in many biologically active pyrazoles and is often essential for interacting with target proteins.[21]

-

Substitution at C5: A para-substituted phenyl ring at the C5 position is frequently associated with high potency. Electron-withdrawing groups (e.g., chloro, bromo) on this phenyl ring can significantly influence anti-inflammatory and anticancer activities.[16][21]

Conclusion

Pyrazole carboxylic acid derivatives remain a highly fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with a diverse range of potent biological activities, ensures their continued relevance in the quest for novel therapeutics. The extensive research into their anti-inflammatory, anticancer, and antimicrobial properties has provided a solid foundation for future drug design and development. Further optimization based on detailed structure-activity relationship studies and mechanism-of-action investigations will likely lead to the discovery of next-generation clinical candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. srrjournals.com [srrjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]